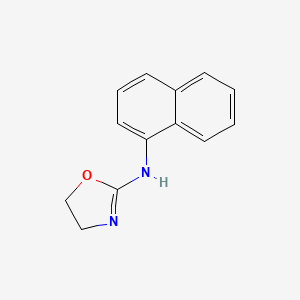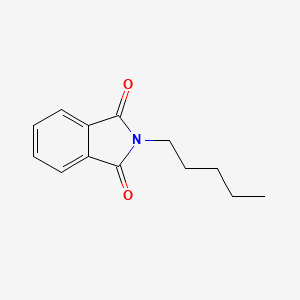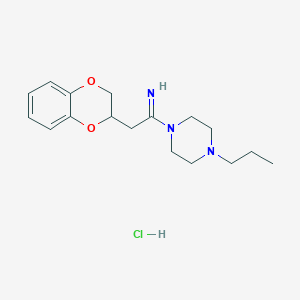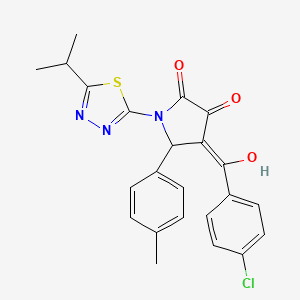
2-Oxazoline, 2-(1-naphthylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazoline, 2-(1-naphthylamino)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazoline family, which is known for its diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of the 1-naphthylamino group adds unique properties to the compound, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazoline, 2-(1-naphthylamino)- typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature and is stereospecific, resulting in the formation of the oxazoline ring with inversion of stereochemistry. Another method involves the reaction of aromatic aldehydes with 2-aminoethanol in the presence of pyridinium hydrobromide perbromide in water at room temperature . This method provides good yields and is efficient for the preparation of various 2-oxazolines.
Industrial Production Methods
Industrial production of 2-Oxazoline, 2-(1-naphthylamino)- can be achieved through the use of continuous flow reactors. This method allows for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles using commercial manganese dioxide . The use of flow reactors improves the safety profile of the reaction and provides pure products without the need for additional purification steps.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazoline, 2-(1-naphthylamino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of oxazolines.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxazoles are the major products formed from the oxidation of 2-Oxazoline, 2-(1-naphthylamino)-.
Reduction: Reduced derivatives of the oxazoline ring.
Substitution: Various substituted oxazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Oxazoline, 2-(1-naphthylamino)- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Oxazoline, 2-(1-naphthylamino)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions . It can also interact with biological molecules, influencing enzyme activity and other biochemical processes . The presence of the 1-naphthylamino group enhances its binding affinity and specificity for certain targets, making it a valuable tool in both chemical and biological research.
Comparación Con Compuestos Similares
2-Oxazoline, 2-(1-naphthylamino)- can be compared with other similar compounds, such as:
2-Oxazoline: A basic oxazoline structure without the 1-naphthylamino group.
3-Oxazoline: An isomer with the double bond in a different position.
4-Oxazoline: Another isomer with a different ring structure.
Isoxazoline: A related compound with oxygen and nitrogen atoms at the 1,2 positions.
The uniqueness of 2-Oxazoline, 2-(1-naphthylamino)- lies in the presence of the 1-naphthylamino group, which imparts distinct chemical and biological properties to the compound. This makes it a valuable intermediate in various synthetic and research applications.
Propiedades
Número CAS |
40520-51-2 |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H12N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-7H,8-9H2,(H,14,15) |
Clave InChI |
FQEBDSGXTAANPO-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione](/img/structure/B12005002.png)
![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)
![2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12005020.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005022.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B12005025.png)

![2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12005038.png)

![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)

![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)
